molecular formula C15H19NO B1327302 Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone CAS No. 898775-15-0

Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone

Cat. No. B1327302
CAS RN: 898775-15-0
M. Wt: 229.32 g/mol
InChI Key: HHQWGBNVTNPUQP-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(pyrrolidinomethyl)phenyl ketone is a compound that features a cyclopropyl group attached to a phenyl ketone, which is further substituted with a pyrrolidinomethyl group. This structure is of interest due to its potential applications in synthetic organic chemistry, particularly in the formation of complex molecules through various catalytic and synthetic transformations.

Synthesis Analysis

The synthesis of cyclopropyl ketones can be achieved through several methods. One approach involves the iridium-catalyzed hydrogen borrowing process to form α-branched ketones, which can be further manipulated to produce carboxylic acid derivatives or undergo homoconjugate addition with nucleophiles to yield functionalized branched ketone products . Another method includes the ring-opening cyclization of alkylidenecyclopropyl ketones with amines, leading to the formation of trisubstituted pyrroles . Additionally, cyclopropenyl ketones, which are highly reactive dienophiles, can be synthesized and used in Diels-Alder reactions to create products with quaternary stereogenic centers .

Molecular Structure Analysis

The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. This strained structure is a key feature that allows for various ring transformations and the formation of new carbon-carbon bonds. The cyclopropane ring can undergo regioselective cleavage and participate in ring-opening cycloisomerization reactions, leading to the formation of different heterocyclic products such as pyrans and furans .

Chemical Reactions Analysis

Cyclopropyl ketones are versatile intermediates in organic synthesis. They can undergo formal [3+2] cycloaddition reactions with olefins under visible light photocatalysis to generate cyclopentane ring systems . Lewis acid-mediated reactions of cyclopropyl ketones with imines can lead to the synthesis of pyrrolidines . Furthermore, cyclopropyl ketones can be used as precursors for the synthesis of pyridine derivatives and can participate in photocyclization reactions driven by hydrogen-bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl ketones are influenced by their structural motifs. The cyclopropane ring contributes to the molecule's reactivity, making it a valuable building block for the synthesis of more complex structures. The presence of substituents such as the pyrrolidinomethyl group can affect the molecule's reactivity and selectivity in chemical reactions. For instance, the introduction of nitro or cyano groups to cyclopropyl ketones can facilitate the regiospecific synthesis of dihydropyrroles and pyrroles . Additionally, the use of chiral auxiliaries can enable the stereoselective synthesis of activated cyclopropanes, which is important for the production of enantiomerically pure compounds10.

Scientific Research Applications

Catalysis and Intermediate Formation

Cyclopropyl phenyl ketone, a related compound, demonstrates its utility in catalysis. Ogoshi et al. (2006) found that it undergoes oxidative addition to Ni(PCy3) forming a nickeladihydropyran, an intermediate crucial for Ni(0)-catalyzed cycloaddition to create cyclopentane compounds with carbonyl substituents (Ogoshi, Nagata, & Kurosawa, 2006).

Hydrogen Borrowing Catalysis

Frost et al. (2015) explored the application of an iridium-catalyzed hydrogen borrowing process using ortho-disubstituted phenyl and cyclopropyl ketones for forming α-branched ketones with higher alcohols. This process facilitates C-C bond formation and leads to the production of synthetically useful carboxylic acid derivatives and functionalized branched ketone products (Frost, Cheong, Akhtar, Caputo, Stevenson, & Donohoe, 2015).

Synthesis of Pyridine Derivatives

In the synthesis of 2-phenyl pyridine, Ghodse and Telvekar (2017) utilized cyclopropyl phenyl ketone for the cyclization of aryl ketone with 1,3-diaminopropane, indicating its role in the synthesis of heterocyclic compounds (Ghodse & Telvekar, 2017).

Preparation of Dihydropyrroles and Pyrroles

Wurz and Charette (2005) showed that 1-nitro- and 1-cyano-cyclopropyl ketones, prepared from cyclopropanation reactions, were used as precursors for the synthesis of 4-nitro- and 4-cyano-dihydropyrroles, which upon oxidation give access to densely functionalized pyrroles (Wurz & Charette, 2005).

Reduction Reactions and Ring-Opening

Meuer et al. (1984) investigated the reduction of cyclopropyl 2-pyridyl ketones, revealing that these reactions with 1,4-dihydropyridines do not involve cleavage of the three-membered ring, offering insights into the behavior of cyclopropyl ketones in reduction reactions (Meuer, Johannes, Van Niel, & Pandit, 1984).

Transformation into Pyrrolo[3,4-c]pyridine Derivatives

Kayukov et al. (2010) demonstrated the transformation of tetracyanocyclopropyl ketones into pyrrolo[3,4-c]pyridine derivatives, highlighting the potential of cyclopropyl ketones as precursors for a variety of heterocyclic systems (Kayukov, Bardasov, Kayukova, Ershov, & Nasakin, 2010).

Photocatalysis in Organic Chemistry

Lu, Shen, and Yoon (2011) described a method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins using a photocatalytic system, which demonstrates the application of cyclopropyl ketones in advanced organic synthesis techniques (Lu, Shen, & Yoon, 2011).

properties

IUPAC Name

cyclopropyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(12-7-8-12)14-6-2-1-5-13(14)11-16-9-3-4-10-16/h1-2,5-6,12H,3-4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQWGBNVTNPUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643676
Record name Cyclopropyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898775-15-0
Record name Cyclopropyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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